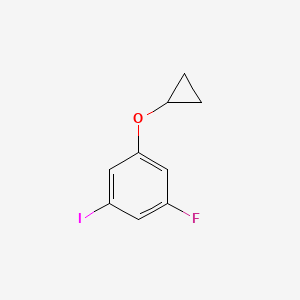

1-Cyclopropoxy-3-fluoro-5-iodobenzene

CAS No.:

Cat. No.: VC19830804

Molecular Formula: C9H8FIO

Molecular Weight: 278.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FIO |

|---|---|

| Molecular Weight | 278.06 g/mol |

| IUPAC Name | 1-cyclopropyloxy-3-fluoro-5-iodobenzene |

| Standard InChI | InChI=1S/C9H8FIO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |

| Standard InChI Key | NMVOANUCBVNNHY-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1OC2=CC(=CC(=C2)I)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by three distinct substituents on the benzene ring:

-

Cyclopropoxy group (-O-CH): A three-membered cyclic ether at position 1, contributing steric hindrance and electronic effects.

-

Fluoro group (-F): An electron-withdrawing substituent at position 3, directing electrophilic substitution reactions.

-

Iodo group (-I): A heavy halogen at position 5, serving as a leaving group in nucleophilic aromatic substitution or cross-coupling reactions .

The spatial arrangement of these groups influences reactivity and intermolecular interactions. Computational models predict a planar benzene core with substituents adopting positions to minimize steric clashes.

Synthesis and Reaction Pathways

Key Synthetic Strategies

-

Halogenation and Alkoxylation

-

Diazotization-Iodination

Reaction Optimization

-

Yield: Reported methods for analogous compounds achieve 50–70% yields, depending on purification techniques .

-

Challenges: Steric hindrance from the cyclopropoxy group may slow substitution kinetics, necessitating elevated temperatures (80–100°C) .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 278.06 g/mol | |

| Density | Not reported | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Likely lipophilic (logP ~3.5) |

Note: Experimental data gaps highlight opportunities for further characterization.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent enables participation in Suzuki-Miyaura and Ullmann couplings. For example:

Such reactions are pivotal in constructing biaryl scaffolds for pharmaceuticals .

Pharmaceutical Intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume